

# A Theoretical Examination of (Z)-Ethene-1,2-diol Stability

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Compound of Interest		
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(Z)-Ethene-1,2-diol, the enol tautomer of glycolaldehyde, is a molecule of significant interest due to its role as a highly reactive intermediate in crucial chemical processes, including the prebiotic formose reaction.[1][2][3] Understanding its stability is paramount for elucidating reaction mechanisms in astrochemistry and biochemistry. This technical guide provides an indepth analysis of the conformational landscape and stability of (Z)-ethene-1,2-diol, based on high-level quantum-chemical calculations.

## **Conformational Landscape and Energetics**

Theoretical investigations into the potential energy surface (PES) of **(Z)-ethene-1,2-diol** reveal that its stability is dictated by the relative orientation of the two hydroxyl (-OH) groups. Computational studies have identified two key minima on the PES.[1]

- MIN1: The (syn,anti) conformer, where one OH group is oriented syn (eclipsed) and the other
  is anti (staggered) relative to the C=C bond framework. This conformer represents the global
  minimum, making it the most stable form of the molecule.[1]
- MIN2: The (anti,anti) conformer, where both OH groups are in an anti orientation. This
  conformer is significantly less stable than MIN1.[1]

These two conformers are interconnected via transition states (TS), which represent the energy barriers to interconversion.



- TS1: Connects two equivalent forms of the most stable MIN1 conformer, allowing for interconversion via a tunneling motion.[1]
- TS2: Represents the energy barrier for the conversion between the MIN1 and the higherenergy MIN2 conformer.[1]

The diagram below illustrates the energetic relationship between these stationary points on the potential energy surface.

Figure 1: Conformational energy landscape of (Z)-ethene-1,2-diol.[1]

# **Quantitative Stability Analysis**

High-level computational studies provide precise energy differences between the conformers and the barriers to their interconversion. The data, derived from B2PLYP/aug-cc-pVTZ level calculations, underscores the clear energetic preference for the (syn,anti) conformation.[1]

Stationary Point	Description	Relative Energy (kJ/mol)	Barrier Height (kJ/mol)
MIN1	Global Minimum (syn,anti)	0	-
MIN2	Local Minimum (anti,anti)	~15	-
TS1	Transition state for MIN1 ↔ MIN1'	10	10 (from MIN1)
TS2	Transition state for MIN1 ↔ MIN2	21	21 (from MIN1)
Table 1: Calculated relative energies and rotational barriers for (Z)-ethene-1,2-diol conformers and transition states.[1]			



The data clearly indicates that under equilibrium conditions, the population of the MIN2 conformer is expected to be very low, as the energy barrier to reach it from the global minimum is substantial (21 kJ/mol).[1] This aligns with experimental observations where only the most stable MIN1 conformer was characterized.[1][2]

## **Detailed Computational Protocols**

The accurate characterization of transient species like **(Z)-ethene-1,2-diol** relies on sophisticated computational methodologies. The cited stability data was obtained through a multi-step theoretical protocol.[1]

Protocol 1: Potential Energy Surface (PES) Exploration This protocol aims to locate all relevant stable conformers (minima) and transition states on the PES.

- Methodology: A bidimensional relaxed scan of the key dihedral angles (H2O2C2C1 and C2C1O1H1) was performed.[1]
- Level of Theory: The double-hybrid B2PLYP density functional was used.[1]
- Dispersion Correction: Grimme's D3 correction with Becke-Johnson damping (D3BJ) was included to accurately model non-covalent interactions.[1]
- Basis Set: The aug-cc-pVTZ basis set was employed for a robust description of the electronic structure.[1]
- Optimization: Geometries of all stationary points were optimized using "very tight" convergence criteria.[1]
- Verification: The nature of each stationary point was confirmed by diagonalizing the corresponding Hessian matrix (0 imaginary frequencies for minima, 1 for transition states).[1]

Protocol 2: High-Accuracy Energy and Structural Calculation For the most stable conformer (MIN1), a more rigorous composite scheme was used to obtain highly accurate energies and rotational constants for comparison with experimental data.[1]

- Methodology: A "gradient" composite scheme at the CCSD(T)/CBS+CV level was utilized.[1]
- Procedure: The energy gradient is composed of three distinct contributions:



- HF-SCF Energy: Extrapolated to the Complete Basis Set (CBS) limit using Feller's three-point expression with cc-pVnZ basis sets (where n = Triple, Quadruple, and 5-zeta).[1]
- CCSD(T) Correlation Energy: Extrapolated to the CBS limit using Helgaker's formula with cc-pVTZ and cc-pVQZ basis sets.[1]
- Core-Valence (CV) Correction: Calculated as the difference between all-electron and frozen-core computations at the CCSD(T)/cc-pCVTZ level to account for core electron effects.[1]

The following diagram outlines this advanced computational workflow.

Figure 2: Workflow for the theoretical stability analysis of (Z)-ethene-1,2-diol.[1]

### Conclusion

Theoretical studies based on high-level quantum-chemical calculations have been instrumental in defining the stability and conformational preferences of **(Z)-ethene-1,2-diol**. The (syn,anti) conformer is identified as the global minimum, significantly more stable than other conformers. The computational protocols detailed herein, combining robust PES scans with high-accuracy composite methods, provide a powerful framework for characterizing transient and reactive molecules. These findings are crucial for interpreting experimental spectra and for building accurate models of chemical reactivity in fields ranging from materials science to astrochemistry.[2]

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